5-Bromo-3-iodo-6-methylpyridin-2-ol
Description
5-Bromo-3-iodo-6-methylpyridin-2-ol (IUPAC name: this compound) is a halogenated pyridine derivative with the molecular formula C₅H₃BrINO and an average molecular mass of 299.893 g/mol . Key structural features include:
- Bromine at position 3.
- Iodine at position 2.
- Methyl group at position 4.
- Hydroxyl group at position 2.
Properties
IUPAC Name |
5-bromo-3-iodo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDDYRMKFBMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265864 | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-03-8 | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-iodo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-ol typically involves the bromination and iodination of 6-methylpyridin-2-ol. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . This method is known for its efficiency and moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-6-methylpyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Potassium phosphate (K3PO4) is often used as a base in coupling reactions.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can produce various aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-3-iodo-6-methylpyridin-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-6-methylpyridin-2-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares 5-bromo-3-iodo-6-methylpyridin-2-ol with structurally related pyridine derivatives:
Key Observations :
- Iodine vs. Chlorine : The iodine substituent in the target compound increases molecular weight by ~77 g/mol compared to its chloro analog (299.89 vs. 222.47 g/mol) . Iodine’s larger atomic radius may also influence steric hindrance and reactivity in substitution reactions.
- Functional Group Replacement: Replacing iodine with an amino group (3-Amino-5-bromo-6-methylpyridin-2-ol) introduces basicity and hydrogen-bonding capacity, which could enhance solubility or biological activity .
Biological Activity
5-Bromo-3-iodo-6-methylpyridin-2-ol is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C6H5BrINO, exhibits unique interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure : The compound features a pyridine ring substituted with bromine and iodine atoms, which enhances its reactivity and potential for biological activity. The presence of the methyl group at position 6 further influences its chemical behavior.
Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways, affecting cellular processes. For instance, it may inhibit key enzymes involved in metabolic pathways or alter the activity of signaling molecules, leading to various physiological effects.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it exhibits bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for this compound suggest potent antibacterial properties comparable to established antibiotics .
Biofilm Inhibition
Recent research highlights the compound's ability to inhibit biofilm formation in bacterial cultures. Biofilms are complex communities of microorganisms that adhere to surfaces and are notoriously resistant to treatment. The compound's efficacy in disrupting biofilm formation presents a promising avenue for developing new antimicrobial strategies .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. It has been tested against Candida albicans and other fungi, demonstrating a spectrum of activity that suggests potential applications in treating fungal infections.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- Synthesis and Characterization : A study focused on the synthesis of novel pyridine derivatives via palladium-catalyzed Suzuki coupling reactions highlighted the utility of this compound as a precursor for creating biologically active compounds .
- Antimicrobial Evaluation : In a comparative study, derivatives of the compound were evaluated for their antimicrobial properties, revealing that modifications to the structure could enhance efficacy against specific pathogens. The results indicated that certain derivatives had MIC values lower than those of traditional antibiotics .
- Biofilm Studies : Another investigation assessed the compound's ability to inhibit biofilm formation in MRSA strains. Results showed that it significantly reduced biofilm biomass, indicating its potential as an anti-biofilm agent in clinical settings.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antibacterial | MRSA | 15.625 | Effective against biofilm formation |
| Antifungal | C. albicans | 6.5 | Comparable to fluconazole |
| Biofilm Inhibition | MRSA | 62.216 | Significant reduction in biofilm biomass |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
